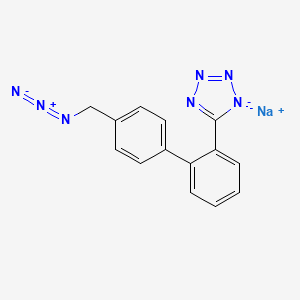

Irbesartan Impurity 15 sodium salt

Description

Overview of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in pharmaceuticals are extraneous chemical substances that are not the active pharmaceutical ingredient (API) or the excipients that form the final drug product. gmpinsiders.com Their presence, even in minute quantities, can potentially impact the quality, safety, and efficacy of a medication. The control of these impurities is a fundamental aspect of pharmaceutical development and manufacturing.

Pharmaceutical impurities are broadly categorized into three main types:

Organic Impurities: These are often structurally related to the API and can arise during the synthesis, purification, or storage of the drug substance. gmpinsiders.com They can include starting materials, by-products, intermediates, and degradation products. researchgate.netuspnf.compharmastate.academy

Inorganic Impurities: These can originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual materials like filter aids. gmpinsiders.compharmastate.academy

Residual Solvents: These are organic solvents used during the synthesis and purification of the API that are not completely removed during the manufacturing process. gmpinsiders.compharmastate.academy

The International Council for Harmonisation (ICH) provides specific guidelines for the control of these impurities. europa.eu

The Role of Irbesartan (B333) and the Criticality of Impurity Control in Angiotensin II Receptor Blockers

Irbesartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. academicstrive.comveeprho.com It functions by inhibiting the action of angiotensin II, a hormone that causes blood vessels to constrict. veeprho.com Like all pharmaceuticals, the manufacturing of Irbesartan can lead to the formation of impurities. researchgate.net The control of these impurities is particularly critical in the sartan class of drugs due to the potential for the formation of mutagenic compounds. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for acceptable levels of impurities in these medications to ensure patient safety. veeprho.comcanada.ca

Specific Research Focus on Irbesartan Impurity 15 Sodium Salt

Irbesartan's impurity profile is complex, with numerous potential process-related and degradation impurities. researchgate.net One such impurity that has garnered significant attention is 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, also known as AZBT. nih.gov this compound is the sodium salt of a closely related azido-containing compound. cymitquimica.comnih.gov The presence of the azido (B1232118) group in these impurities is a cause for concern, prompting rigorous investigation and control measures.

The potential for mutagenicity associated with azido compounds has driven dedicated academic and industrial research into this compound and similar substances. nih.gov This research is crucial for several reasons:

Safety Assessment: To understand the potential risks associated with the impurity.

Analytical Method Development: To develop sensitive and accurate methods for its detection and quantification in the API and final drug product. thermofisher.com

Process Optimization: To identify and control the synthetic steps that may lead to the formation of this impurity.

Regulatory Compliance: To ensure that manufacturing processes adhere to the strict limits set by regulatory authorities.

The study of specific impurities like this compound is essential for maintaining the high standards of quality and safety expected of pharmaceutical products.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium;5-[2-[4-(azidomethyl)phenyl]phenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene | nih.gov |

| Molecular Formula | C14H10N7Na | nih.gov |

| Molecular Weight | 299.27 g/mol | nih.govveeprho.com |

| Appearance | White to Off-White Solid | cymitquimica.com |

| CAS Number | 1145664-35-2 | cymitquimica.comnih.govveeprho.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H10N7Na |

|---|---|

Molecular Weight |

299.27 g/mol |

IUPAC Name |

sodium;5-[2-[4-(azidomethyl)phenyl]phenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |

InChI |

InChI=1S/C14H10N7.Na/c15-19-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-17-20-21-18-14;/h1-8H,9H2;/q-1;+1 |

InChI Key |

QIKQKHTWBJFZRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C3=NN=N[N-]3.[Na+] |

Origin of Product |

United States |

Elucidation of Formation Pathways and Mechanistic Origins of Irbesartan Impurity 15 Sodium Salt

Impurity Formation during Irbesartan (B333) Synthesis

The formation of impurities during the synthesis of irbesartan is a complex process influenced by starting materials, intermediates, and reaction conditions.

Identification of Precursor Materials and Reaction Intermediates

The synthesis of irbesartan typically involves the coupling of a biphenyl-tetrazole moiety with a spiro-imidazole derivative. One of the key intermediates in several synthetic routes is 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole (BBTT). researchgate.net The purity of this intermediate is crucial, as impurities present in BBTT can carry through to the final product. For instance, the bromination of 4'-methyl-biphenyl-2-carbonitrile, a precursor to BBTT, can lead to the formation of di- and tri-bromo impurities. rasayanjournal.co.in

Another critical intermediate is 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one. acgpubs.org The reaction of this spiro compound with the biphenyl-tetrazole derivative is a key step where impurities can be introduced. acgpubs.org The starting material for the biphenyl (B1667301) portion, 4'-Methyl-biphenyl-2-carboxylic acid, and its subsequent conversion to an amide are also critical control points in the synthesis. acgpubs.org

A study analyzing the impurity profile of irbesartan and its preparations detected a total of 16 related substances, highlighting the complexity of the impurity landscape. magtechjournal.com

Table 1: Key Intermediates and Precursors in Irbesartan Synthesis

| Precursor/Intermediate | Role in Synthesis | Potential for Impurity Formation |

| 4'-Methyl-biphenyl-2-carboxylic acid | Starting material for the biphenyl moiety | Impurities can carry through subsequent steps. |

| 4'-bromomethyl-biphenyl-2-carbonitrile | Precursor to the key biphenyl-tetrazole intermediate | Bromination can generate over-brominated species. rasayanjournal.co.in |

| 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole (BBTT) | Key intermediate for coupling with the spiro moiety | Impurities from previous steps can be present. researchgate.net |

| 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one | Spiro-imidazole component | Reactivity can lead to side products. acgpubs.org |

Proposed Chemical Reaction Mechanisms Leading to Impurity 15 Sodium Salt

Irbesartan Impurity 15 is chemically identified as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole. clearsynth.com Its formation as a sodium salt suggests it is isolated after a reaction step involving a sodium-containing base or a purification process utilizing a sodium salt.

The "azidomethyl" functional group in Impurity 15 points towards a specific reaction pathway. One plausible mechanism involves the use of an azide (B81097) source during the synthesis. While the primary synthesis of irbesartan does not typically involve azides in the final steps, some synthetic routes for the tetrazole ring itself utilize tributyltin azide. acgpubs.org If residual azide is present or if side reactions occur, it could potentially react with a suitable electrophile.

A more direct route to Impurity 15 would be the reaction of a brominated intermediate, such as 4'-bromomethyl-biphenyl-2-carbonitrile or BBTT, with a source of azide ions (e.g., sodium azide). This nucleophilic substitution reaction would replace the bromine atom with an azide group, leading to the formation of the precursor to Irbesartan Impurity 15. The subsequent formation of the tetrazole ring and deprotection steps would yield the final impurity.

Impact of Reaction Conditions and Process Parameters

The formation of impurities in the synthesis of irbesartan is highly dependent on reaction conditions and process parameters.

Temperature: High temperatures, particularly during the tetrazole formation step (which can be refluxed in xylene at ~150°C), can promote side reactions and degradation. acgpubs.org

Reagents and Catalysts: The choice of reagents can significantly impact the impurity profile. For example, the use of toxic tin compounds like tributyltin azide is being replaced with safer alternatives. acgpubs.org The use of strong bases like sodium hydride for condensation reactions can also lead to byproducts. acgpubs.org

Purification Methods: The inability to easily remove certain byproducts, such as trityl alcohol from the deprotection of a trityl group, can affect the purity of the final product. acgpubs.org Column chromatography is often required at various stages to purify intermediates and the final API, and its effectiveness will influence the level of impurities. acgpubs.org

Hydrolysis: Irbesartan has been shown to degrade under basic hydrolytic conditions. nih.govajol.infoakjournals.com This suggests that the pH of aqueous workups and purification steps must be carefully controlled to prevent the formation of degradation products.

Degradation Pathways of Irbesartan Leading to Impurity 15 Sodium Salt

Impurities can also arise from the degradation of the irbesartan molecule itself, either during the final stages of manufacturing or during storage of the formulated drug product.

Influence of Excipients on Impurity Formation

Excipients, while often considered inert, can contain reactive impurities or interact with the API to form degradation products. nih.gov

Formaldehyde (B43269): One of the most well-documented excipient-related impurities is formaldehyde. It can be present as an impurity in common excipients like polyethylene (B3416737) glycols (PEGs) and polysorbates. researchgate.netnih.gov Studies have shown that formaldehyde can react with irbesartan to form a hydroxymethyl derivative, which is a known degradation product. researchgate.netnih.gov This reaction is a second-order reaction, and its rate has been quantified. nih.gov Eliminating PEG from the formulation has been shown to prevent the formation of this adduct. researchgate.netnih.gov

Peroxides: Polymeric excipients can also contain peroxides, which can lead to oxidative degradation of the API. researchgate.net

Reducing Sugars: The presence of reducing sugars in excipients can lead to the Maillard reaction with APIs containing amine groups. nih.gov

Table 2: Excipients and their Potential Impact on Irbesartan Stability

| Excipient/Impurity | Source | Interaction with Irbesartan | Reference |

| Polyethylene Glycol (PEG) | Coating material (e.g., Opadry II White) | Contains formaldehyde, which forms a hydroxymethyl adduct with irbesartan. | researchgate.netnih.gov |

| Formaldehyde | Impurity in excipients like PEGs and polysorbates | Reacts with irbesartan to form a hydroxymethyl derivative. | researchgate.netnih.gov |

| Peroxides | Impurity in polymeric excipients | Can cause oxidative degradation. | researchgate.net |

Investigation of Formaldehyde Adduct Formation Mechanisms

The formation of a hydroxymethyl derivative of irbesartan is a result of the reaction between the drug substance and formaldehyde. nih.gov This reaction has been studied in detail, and it has been demonstrated that spiking a solution of irbesartan with formaldehyde leads to the gradual formation of this impurity. nih.gov The reaction is understood to be a second-order process. nih.gov

While the formation of the hydroxymethyl adduct is a known degradation pathway, the direct link between this and the formation of Irbesartan Impurity 15 sodium salt is less clear from the provided information. However, the reactivity of the irbesartan molecule, particularly at the tetrazole ring and the biphenyl methyl group, highlights the potential for various chemical transformations in the presence of reactive species originating from excipients. The formation of an adduct with formaldehyde underscores the importance of controlling excipient quality to ensure the stability of the final drug product. researchgate.netnih.gov

Role of Other Reactive Impurities in Excipients

The stability of a drug substance can be compromised by reactive impurities present in pharmaceutical excipients, leading to the formation of degradation products. researchgate.netnih.gov These impurities can originate from the synthesis of the excipient or its subsequent degradation during storage. nih.gov Common classes of reactive impurities found in excipients include aldehydes, reducing sugars, peroxides, and metal ions. nih.gov

A pertinent example involving Irbesartan is its degradation caused by formaldehyde, a reactive aldehyde impurity. nih.gov Formaldehyde can be generated from the breakdown of common excipients like polyethylene glycol (PEG) and polysorbates. nih.gov Studies have shown that even trace levels of formaldehyde in a formulation can react with the Irbesartan molecule. This reaction leads to the formation of a hydroxymethyl derivative, a different impurity from Impurity 15. nih.gov The degradation is particularly notable in low-dose tablet formulations where the excipient-to-API ratio is high. nih.gov This interaction underscores the importance of screening excipients for reactive impurities to ensure the stability and purity of the final drug product.

Table 1: Common Reactive Impurities in Excipients and Their Origins

| Reactive Impurity Class | Examples | Common Excipient Sources |

|---|---|---|

| Aldehydes | Formaldehyde, Acetaldehyde | Polyethylene Glycol (PEG), Polysorbates, Lactose |

| Reducing Sugars | Glucose, Lactose | Lactose, Starch |

| Peroxides | Hydroperoxides | Povidone (PVP), Polyethylene Glycol (PEG) |

| Organic Acids | Formic Acid, Acetic Acid | Lactose, Polysorbates |

| Metals | Heavy Metals, Trace Metals | Various mineral-derived excipients |

This table summarizes common reactive impurities found in pharmaceutical excipients and their potential sources, which can contribute to the degradation of active pharmaceutical ingredients like Irbesartan. researchgate.netnih.govnih.gov

By-product and Side-Reaction Pathways during Manufacturing

The formation of impurities during the manufacturing of Irbesartan is often a result of side-reactions or the presence of residual intermediates. The synthesis of Irbesartan is a multi-step process, and at each stage, there is potential for the generation of by-products. The formation of Impurity 15, the azidomethyl derivative, is intrinsically linked to the synthetic route used, particularly the introduction of the tetrazole ring and the formation of the biphenyl core.

Solvents play a crucial role in chemical synthesis, not only as a medium for reaction but also by influencing reaction pathways and the crystalline form of the final product. acs.org The choice of solvent can affect the solubility of reactants and intermediates, potentially leading to side reactions. In the synthesis of sartans like Irbesartan, solvents such as dimethylformamide (DMF), toluene, and various alcohols are common.

Research has demonstrated that the solvent used during crystallization can determine the final polymorphic form of Irbesartan. acs.org For instance, different salts and crystal structures of Irbesartan were obtained when using acetonitrile (B52724) versus ethanol, highlighting the active role of the solvent. acs.org While not directly forming an impurity, this demonstrates that solvent-molecule interactions are significant. If a solvent has reactive sites, or if it degrades under reaction conditions (e.g., high temperature or presence of acid/base), it can directly participate in the formation of impurities. For example, a reaction step like the formation of the tetrazole ring using sodium azide often occurs at elevated temperatures, where the solvent could potentially contribute to side-product formation. researchgate.net

Catalysts are employed to facilitate reactions and improve yields, but they can also promote the formation of by-products. Acid catalysis is a common feature in sartan synthesis, particularly during deprotection steps, such as the removal of a trityl protecting group from the tetrazole ring. researchgate.net These acidic conditions, while necessary for the primary reaction, can also catalyze degradation or side-reactions, leading to the formation of impurities if not carefully controlled.

Furthermore, metal catalysts are often used in cross-coupling reactions to form the essential biphenyl core of Irbesartan. Residual metals from these steps could potentially catalyze undesired reactions in subsequent stages of the manufacturing process. The specific catalytic conditions can therefore be a direct source of process-related impurities.

The identification of impurities and the elucidation of their formation pathways rely on sophisticated analytical techniques. When unexpected or novel impurities are detected, a process of isolation and structural characterization is initiated. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for detecting and quantifying impurities in the Irbesartan API. researchgate.net Once an impurity is detected, preparative HPLC can be used to isolate a sufficient quantity for structural analysis. The definitive structure of the isolated impurity is then determined using a combination of spectroscopic methods, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the impurity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques are used to piece together the precise molecular structure and connectivity of atoms. researchgate.net

Infrared (IR) Spectroscopy: To identify functional groups present in the impurity molecule. researchgate.net

Through these methods, impurities such as Irbesartan Impurity 15 have been successfully isolated and their structures confirmed, allowing manufacturers to take steps to control their formation. clearsynth.comresearchgate.netresearchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of Irbesartan Impurity 15 Sodium Salt

Chromatographic Techniques for Impurity Profiling and Quantification

Chromatographic techniques are essential for separating and quantifying impurities in pharmaceutical substances. For Irbesartan (B333) and its related compounds, including Irbesartan Impurity 15 Sodium Salt, High-Performance Liquid Chromatography (HPLC) is the most prominently used method due to its high resolution and sensitivity. ijpsm.comacademicstrive.com Ultra-High Performance Liquid Chromatography (UHPLC) offers a faster and more efficient alternative, while Gas Chromatography (GC) is employed for the analysis of volatile by-products.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust and validated HPLC method is critical for ensuring the quality and purity of Irbesartan. nih.govjetir.org The primary goal is to achieve adequate separation between the main active pharmaceutical ingredient (API), Irbesartan, and all its potential process-related impurities and degradation products, including this compound. nih.govresearchgate.net

This compound, chemically identified as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, sodium salt, is a known related compound of Irbesartan. nih.govcymitquimica.comclearsynth.com Analytical methods must be sensitive enough to detect and quantify such impurities at very low levels. researchgate.net

The selection of an appropriate stationary phase and the optimization of the mobile phase (eluent system) are fundamental to achieving successful chromatographic separation. mdpi.com

Stationary Phase: Due to the non-polar nature of Irbesartan and its impurities, reversed-phase (RP) columns are the standard choice. wisdomlib.orgrasayanjournal.co.in The most commonly used stationary phase is octadecylsilyl (ODS) or C18, which provides excellent retention and separation for these types of compounds. nih.govajpaonline.commagtechjournal.com Columns with different specifications, such as Hypersil ODS (150 mm x 4.6 mm, 3 μm particle size) and Inertsil ODS C-18 (250 x 4.6mm, 5µm), have been successfully employed. nih.govpharmacophorejournal.com The efficiency of the separation is often indicated by the number of theoretical plates, with values such as 3871 demonstrating good column performance. pharmacophorejournal.com

Eluent System Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. The composition is optimized to achieve the desired retention times, resolution, and peak shapes. pharmacophorejournal.com

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used. ajpaonline.compharmacophorejournal.com

Aqueous Buffer: The aqueous phase often contains a buffer to control the pH, which is crucial for the ionization state of acidic or basic analytes and thus their retention. mdpi.com Buffers such as phosphate (B84403) buffer or solutions containing ortho-phosphoric acid or formic acid are frequently used. nih.govresearchgate.netresearchgate.net The pH is often adjusted to a specific value, for instance, pH 3.2, to ensure consistent retention and peak symmetry. nih.govresearchgate.net

Gradient vs. Isocratic Elution: Both gradient and isocratic elution methods are used. A gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate a complex mixture of impurities with varying polarities. nih.gov An isocratic elution, with a constant mobile phase composition, is simpler and can be used for less complex separations. ajpaonline.commagtechjournal.com

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Reference |

|---|---|---|---|

| Hypersil ODS (150mm x 4.6mm, 3μm) | Gradient of Solvent A (0.55% v/v ortho-phosphoric acid, pH 3.2) and Solvent B (95:5 v/v acetonitrile:Solvent A) | 1.2 | nih.gov |

| Cosmosil C18 (250cm x 4.6mm, 5µm) | Methanol: Water (pH 2.8) (80:20 v/v) | 1.0 | ajpaonline.com |

| Inertsil ODS C-18 (250 x 4.6mm, 5µm) | Methanol: Acetonitrile: 2% OPA (40:40:20 v/v/v) | 1.5 | pharmacophorejournal.com |

| ZORBAX SB-C18 (150 mm x 4.6 mm, 3.5 μm) | 0.1% formic acid solution (pH 3.5 with ammonia): Acetonitrile (62:38) | Not Specified | magtechjournal.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for the HPLC analysis of Irbesartan and its impurities because these compounds contain chromophores that absorb UV light. ajpaonline.com

UV-Vis Detectors: A variable wavelength UV detector allows for the selection of the optimal wavelength for maximum absorbance, thereby maximizing sensitivity. For Irbesartan, detection wavelengths are commonly set between 220 nm and 260 nm. nih.govpharmacophorejournal.com Specific methods have used wavelengths such as 209 nm, 220 nm, and 260 nm. nih.govajpaonline.compharmacophorejournal.com

Photodiode Array (PDA) Detectors: A Photodiode Array (PDA) detector offers a significant advantage over a simple UV-Vis detector. It acquires the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for impurity profiling as it allows for the assessment of peak purity. By comparing the spectra across a single chromatographic peak, one can determine if the peak corresponds to a single compound or co-eluting substances. This is crucial for distinguishing between the main component and closely eluting impurities.

Once an HPLC method is developed and validated, its robustness and transferability must be assessed.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ajpaonline.comrjstonline.com It provides an indication of its reliability during normal usage. Typical variations tested during robustness studies include:

pH of the mobile phase buffer (e.g., ± 0.1 or ± 0.2 units). pharmacophorejournal.com

Composition of the mobile phase (e.g., ± 4% change in organic phase). pharmacophorejournal.com

Column temperature. mdpi.com

Flow rate.

Different HPLC columns (e.g., different batches or manufacturers). The results, often measured by the relative standard deviation (%RSD) of parameters like retention time and peak area, should remain within acceptable limits. rjstonline.com

Transferability: This ensures that the method can be successfully transferred from one laboratory to another without compromising its performance. This involves a formal process where the originating lab provides the method details and the receiving lab demonstrates its ability to reproduce the validation results. A rugged method, which shows low variability between different analysts, instruments, and laboratories, is more easily transferable. ajpaonline.comrjstonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC is a more recent evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2.2 µm). mgacvlr.edu.in This results in several advantages over traditional HPLC:

Increased Speed: UHPLC methods significantly reduce analysis time.

Higher Resolution: The smaller particle size leads to more efficient separation and sharper peaks, allowing for better resolution of closely eluting impurities.

Improved Sensitivity: Sharper, narrower peaks result in a higher signal-to-noise ratio, which improves detection limits.

For the analysis of Irbesartan and its impurities, UHPLC can be used to achieve faster and more efficient separations. For instance, a method using a Shimadzu shimpak XR-ODS column (50 X 3.0 mm, 2.2µm) has been reported for the analysis of Irbesartan impurities, demonstrating the applicability of UHPLC in this context. mgacvlr.edu.in

Gas Chromatography (GC) for Volatile By-products

While HPLC is the primary technique for analyzing large, non-volatile molecules like Irbesartan and this compound, Gas Chromatography (GC) has a specific role in the quality control of the drug substance. GC is ideally suited for the analysis of volatile and semi-volatile organic compounds.

In the context of Irbesartan manufacturing, GC is not used to analyze the API or its non-volatile impurities directly. Instead, its application is focused on the quantification of:

Residual Solvents: The manufacturing process of pharmaceuticals often involves the use of various organic solvents. Since these solvents can be toxic, their levels in the final drug substance are strictly controlled by regulatory bodies (e.g., ICH Q3C guidelines). GC with a headspace sampler is the standard technique for determining the concentration of residual solvents like methanol, acetone, dichloromethane, and others that may be used in the synthesis of Irbesartan.

Volatile Starting Materials or By-products: GC can also be used to detect and quantify any small, volatile impurities that may be present as unreacted starting materials or as by-products from the synthesis.

Spectroscopic and Spectrometric Characterization

The definitive identification and structural confirmation of pharmaceutical impurities such as this compound rely on a suite of advanced analytical techniques. Spectroscopic and spectrometric methods are paramount in this process, providing detailed information on the molecule's mass, elemental composition, and intricate atomic arrangement.

Mass Spectrometry (MS and LC-MS/MS) for Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the detection and structural investigation of impurities in active pharmaceutical ingredients (APIs). magtechjournal.com This technique offers exceptional sensitivity and selectivity, enabling the analysis of trace-level compounds within complex mixtures. indexcopernicus.com For Irbesartan and its related substances, LC-MS/MS methods are developed to separate the impurity from the parent drug and other related compounds, followed by mass analysis for identification. magtechjournal.com The process typically uses a C18 column for chromatographic separation and an electrospray ionization (ESI) source to generate ions for the mass spectrometer. magtechjournal.comjocpr.com

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of an unknown or known impurity. In this process, the precursor ion corresponding to the impurity's molecular weight is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint.

For Irbesartan Impurity 15, which is chemically 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, the analysis would focus on its non-salt form, azidomethyl biphenyl (B1667301) tetrazole (AZBT). shimadzu.com In positive ion mode, the protonated molecule [M+H]⁺ is selected as the precursor ion. The fragmentation of this ion provides crucial data for confirming the presence of key structural motifs, such as the biphenyl-tetrazole core and the azidomethyl group. An established LC-MS/MS method for detecting azido (B1232118) impurities in sartans identifies the precursor ion for AZBT at an m/z of 278. shimadzu.com This precursor undergoes fragmentation to produce specific product ions that are monitored for quantification and identification. shimadzu.com

Table 1: Multiple Reaction Monitoring (MRM) transitions used for the identification of the non-salt form of Irbesartan Impurity 15 (AZBT) via LC-MS/MS. shimadzu.com

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. researchgate.net This precision allows for the determination of the elemental composition of an impurity with a high degree of confidence, significantly narrowing down the possibilities for its chemical formula. researchgate.net By comparing the experimentally measured accurate mass to the theoretical mass calculated for a proposed formula, analysts can confirm the elemental makeup of the impurity. For this compound (C₁₄H₁₀N₇Na), HRMS is the definitive technique to verify its elemental formula. nih.gov

Table 2: Representative HRMS data for confirming the elemental composition of this compound. The theoretical mass is computed, while the measured mass and error are typical values obtained from HRMS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides invaluable information about molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural assignment of a molecule. researchgate.net NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecular framework. For a definitive characterization of this compound, a combination of 1D and 2D NMR experiments is required.

One-dimensional NMR experiments provide fundamental structural information.

¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. The chemical shift of each signal indicates the electronic environment of the proton, the integration gives the relative number of protons for that signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For Irbesartan Impurity 15, ¹H NMR would be expected to show distinct signals for the protons on the two phenyl rings and a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the azidomethyl group.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule, including quaternary carbons. It provides a map of the carbon skeleton. For Impurity 15, distinct signals would correspond to the carbons of the biphenyl system, the tetrazole ring, and the azidomethyl group.

Table 3: Expected ¹H NMR spectral data and their structural significance for Irbesartan Impurity 15.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between atoms.

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It is used to trace out proton-proton networks within the biphenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is essential for connecting molecular fragments, such as linking the methylene protons to the correct phenyl ring and confirming the position of the tetrazole group relative to the biphenyl system.

Table 4: Role of 2D NMR techniques in the definitive structural assignment of Irbesartan Impurity 15.

Compound Names Mentioned

Table 5: List of chemical compounds referenced in the article.

Infrared (IR) Spectroscopy for Functional Group Analysis

The structure of this compound comprises a biphenyl ring system, a tetrazole ring (as a sodium salt), and an azidomethyl group. The anticipated IR absorption bands are detailed in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Azide (B81097) (-N₃) | 2160 - 2120 | Asymmetric Stretching |

| Tetrazole Ring | 1508 - 1454, 1129 | Ring Vibrations |

| C-H (in-plane) | 1250 - 1000 | Bending |

| C-H (out-of-plane) | 900 - 675 | Bending |

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. orgchemboulder.com The carbon-carbon stretching vibrations within the aromatic rings typically show absorptions between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.com The presence of the biphenyl structure may lead to a complex pattern of bands in this region. researchgate.net A key diagnostic band for this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching of the azide (-N₃) group, which is characteristically found in the 2160-2120 cm⁻¹ range. nih.govresearchgate.netresearchgate.net The tetrazole ring itself contributes to a series of characteristic vibrations. Studies on tetrazole compounds have shown typical bands for the coordinated tetrazole rings around 1508, 1473, 1454, and 1129 cm⁻¹. nih.gov Furthermore, C-H in-plane bending vibrations are anticipated between 1250-1000 cm⁻¹, though these may be weak. orgchemboulder.com The out-of-plane (oop) C-H bending bands, which can be indicative of the substitution pattern on the aromatic rings, are expected in the 900-675 cm⁻¹ region. orgchemboulder.com

Method Validation Parameters for Impurity Quantification

The quantification of this compound requires a validated analytical method to ensure the reliability and accuracy of the results. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. The validation of the analytical procedure is performed in accordance with the International Council for Harmonisation (ICH) guidelines. ich.orgeuropa.euslideshare.netslideshare.net

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of an HPLC method for this compound, specificity is demonstrated by showing that the peak for this impurity is well-resolved from the peaks of Irbesartan and other known impurities. blogspot.com This is typically achieved by spiking the drug substance or product with known levels of impurities and demonstrating their separation. ich.org The use of a photodiode array (PDA) detector can further confirm the peak purity of the analyte.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For irbesartan and its impurities, LOD and LOQ values are typically in the microgram per milliliter (µg/mL) or parts per million (ppm) range. For instance, a validated HPLC method for irbesartan and its impurities reported an LOD of 16.033 µg/mL and an LOQ of 48.587 µg/mL for a specific impurity. orgchemboulder.comlibretexts.org Another study on an azide impurity in sartans reported an LOD of 0.17 µg/g and an LOQ of 0.84 µg/g. researchgate.net The determination of these limits is crucial for quantifying trace amounts of impurities.

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity quantification, the range typically spans from the LOQ to 120% of the specification limit for the impurity. ich.org A linear relationship is generally evaluated by a linear regression analysis of the analyte's peak area versus its concentration. A correlation coefficient (r²) value close to 1 (e.g., >0.99) is considered indicative of good linearity. austinpublishinggroup.com For example, a validated method for an irbesartan impurity showed linearity over a specific concentration range with a correlation coefficient of 0.9999. libretexts.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. For irbesartan impurities, accuracy is typically assessed at a minimum of three concentration levels covering the specified range, with multiple preparations at each level. Recovery values are expected to be within a predefined acceptance criterion, often between 80% and 120% for impurities. libretexts.org

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory variability). For impurity analysis, the acceptance criterion for precision is typically an RSD of not more than 10% at the limit of quantification and not more than 5% at higher concentrations. libretexts.org

System suitability testing (SST) is an integral part of any analytical chromatographic method. It is performed to ensure that the chromatographic system is adequate for the intended analysis. pharmaguideline.com SST parameters are established during method development and are checked before and during the analysis of samples. acs.org Key SST parameters for an HPLC method for impurity quantification include:

Resolution (Rs): Ensures the separation between the impurity peak and the closest eluting peak (e.g., another impurity or the main drug peak). A resolution of greater than 2 is generally considered acceptable. pharmatimesofficial.com

Tailing Factor (T): Measures the symmetry of the chromatographic peak. A value of not more than 2.0 is typically required. pharmatimesofficial.com

Theoretical Plates (N): Indicates the efficiency of the column. A higher number of theoretical plates signifies better column performance. A typical requirement is N > 2000. austinpublishinggroup.compharmatimesofficial.com

Repeatability (%RSD): The precision of replicate injections of a standard solution. The %RSD of the peak area for a series of injections (e.g., five or six) should typically be not more than 2.0%. pharmatimesofficial.com

The following table summarizes typical system suitability parameters and their acceptance criteria for the analysis of pharmaceutical impurities.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 2.0 |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Repeatability (%RSD) | ≤ 2.0% |

These parameters collectively ensure the performance and reliability of the analytical system for the accurate quantification of this compound. austinpublishinggroup.compharmaknowledgeforum.com

Stability and Degradation Kinetics Studies of Irbesartan Impurity 15 Sodium Salt

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and its impurities. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation. However, specific data from forced degradation studies on Irbesartan (B333) Impurity 15 sodium salt is not available in the reviewed literature. The following sections outline the typical stress conditions and the lack of specific findings for this impurity.

Acidic Hydrolysis Conditions and Degradation Pathways

Studies on the parent drug, Irbesartan, indicate its susceptibility to degradation under acidic conditions. However, dedicated studies detailing the degradation pathways and kinetics of Irbesartan Impurity 15 sodium salt under acidic hydrolysis could not be found in the public domain.

Alkaline Hydrolysis Conditions and Degradation Mechanisms

Irbesartan has been shown to degrade in alkaline environments. Despite this, specific research focusing on the degradation mechanisms and rates of this compound under alkaline stress is not presently available in the scientific literature.

Oxidative Degradation Profiles

While the oxidative stability of Irbesartan has been investigated, with some studies suggesting its stability to certain oxidative agents, there is no specific information available regarding the oxidative degradation profile of this compound.

Thermal Stress Degradation Kinetics

Investigations into the thermal stability of Irbesartan have been conducted. A material safety data sheet for a related deuterated analog of this compound indicates that it is stable under normal storage and transport conditions, but may emit toxic fumes under fire conditions cleanchemlab.com. However, detailed kinetic studies on the thermal degradation of this compound are not documented.

Humidity and Moisture Induced Degradation

The impact of humidity on the stability of pharmaceutical compounds is a critical parameter. Nevertheless, there is no specific information in the available literature concerning the degradation of this compound when exposed to humidity and moisture.

Identification and Structural Elucidation of Sub-Degradation Products

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the potential degradation products of a drug substance or impurity under stressed conditions. These studies, mandated by guidelines such as the International Council for Harmonisation's (ICH) Q1A(R2), involve subjecting the compound to heat, humidity, light, and solutions of varying pH to accelerate its decomposition. nih.gov

In the context of Irbesartan, the parent compound, studies have shown it degrades under hydrolytic (acidic and basic) and photoacidic conditions, while remaining stable against oxidative, thermal, and other forms of stress. nih.govresearchgate.net Three primary degradation products of Irbesartan have been identified and their structures elucidated using advanced analytical techniques. nih.govnih.gov

The process of identifying sub-degradation products of an impurity like this compound would follow a similar, rigorous pathway. After subjecting the impurity to stress conditions, the resulting mixture is analyzed, typically using a stability-indicating liquid chromatography (LC) method. This separates the parent impurity from its sub-degradants.

Structural elucidation of these separated sub-degradants is a multi-step process:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used to separate the sub-degradation products from the parent compound and from each other. akjournals.com

Mass Spectrometry (MS): Techniques such as LC-MS/TOF (Time of Flight) and tandem MS (MSn) are employed to determine the accurate mass and fragmentation patterns of the degradants. This information provides initial clues to their molecular structure. nih.gov

On-line Hydrogen/Deuterium (H/D) Exchange: This MS-based technique helps to count the number of labile hydrogens in a molecule, further refining the potential structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY) LC-NMR experiments are often the final step to confirm the precise chemical structure of the degradation products. nih.gov

While specific sub-degradation products for this compound are not detailed in publicly available literature, the following table illustrates the type of data that would be generated from such studies.

Table 1: Illustrative Data on Sub-Degradation Product Identification

| Stress Condition | Number of Sub-Degradants Detected | Retention Time (min) | Proposed Structure (Hypothetical) | Method of Elucidation |

| 0.1 M HCl (80°C) | 1 | 4.8 | Cleavage of spiro-group | HPLC, LC-MS/TOF, NMR |

| 0.1 M NaOH (80°C) | 2 | 5.2, 6.1 | Hydrolysis of amide bond | HPLC, LC-MS/TOF, NMR |

| 3% H₂O₂ (RT) | 0 | N/A | Stable | HPLC |

| Photolytic (UV) | 1 | 7.3 | Tetrazole ring rearrangement | HPLC, LC-MS/TOF, NMR |

Note: The data in this table is hypothetical and for illustrative purposes only.

Kinetic Modeling of Impurity Formation and Degradation

Kinetic modeling is essential for predicting the rate at which an impurity like this compound might degrade under specific storage conditions. This allows for the establishment of a reliable shelf-life for the drug product. Studies on the parent drug, Irbesartan, have shown that its degradation in aqueous solutions follows first-order kinetics and is catalyzed by hydroxide (B78521) ions. nih.govingentaconnect.comresearchgate.net

The kinetic study of an impurity would involve:

Storing samples of the impurity under various temperature and humidity conditions.

Periodically withdrawing samples and quantifying the remaining amount of the impurity using a validated stability-indicating HPLC method.

Plotting the concentration of the impurity against time to determine the reaction order (e.g., zero-order, first-order).

For a reaction following first-order kinetics, the rate of degradation is directly proportional to the concentration of the impurity. The integrated rate law is expressed as:

ln[A]t = -kt + ln[A]₀

Where:

[A]t is the concentration at time t

[A]₀ is the initial concentration

k is the degradation rate constant

The Arrhenius equation is then used to model the effect of temperature on the degradation rate, allowing for shelf-life prediction at various storage temperatures.

Table 2: Illustrative Kinetic Data for Degradation of this compound

| Temperature | Degradation Rate Constant (k) (month⁻¹) | Half-life (t½) (months) | Correlation Coefficient (R²) |

| 50°C | 0.045 | 15.4 | 0.998 |

| 60°C | 0.120 | 5.8 | 0.997 |

| 70°C | 0.310 | 2.2 | 0.999 |

Note: The data in this table is hypothetical, based on a first-order kinetic model, and for illustrative purposes only.

By understanding the degradation pathways and kinetics, pharmaceutical manufacturers can ensure that any impurities in a drug product remain within safe and acceptable limits throughout its entire lifecycle.

Regulatory and Pharmacopoeial Research Considerations for Irbesartan Impurity 15 Sodium Salt

Research on Impurity Specifications and Thresholds

The establishment of acceptable limits for any impurity is a scientifically rigorous process guided by international regulations. These thresholds are not arbitrary; they are based on the potential risk posed by the impurity and are fundamental to ensuring patient safety. longdom.org

Scientific Basis for Reporting and Qualification Limits

The primary framework for setting impurity limits is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org Specifically, the ICH Q3A guideline outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances like Irbesartan (B333). ich.org

Reporting Threshold : This is the level at or above which an impurity must be reported in the drug substance specification. For a new drug substance, any impurity observed at a level greater than the reporting threshold must be documented. mca.gm

Identification Threshold : This is the level at or above which an impurity's structure must be determined. If "Irbesartan Impurity 15 sodium salt" were to exceed this threshold, the manufacturer would be required to elucidate its chemical structure.

Qualification Threshold : This is the limit above which an impurity must be qualified, meaning its biological safety must be established. ich.org Qualification involves acquiring and evaluating data to ensure the safety of the impurity at the specified level. mca.gm If an impurity's level has been adequately tested in safety and clinical studies, it is considered qualified. ich.org

The specific thresholds are determined by the maximum daily dose of the drug. While data specific to Irbesartan Impurity 15 is not publicly detailed, the general ICH Q3A thresholds provide the scientific and regulatory basis for its control.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table represents the harmonized thresholds provided by the ICH. The thresholds dictate the necessary actions for monitoring and controlling impurities based on the daily dose of the active pharmaceutical ingredient.

Harmonization of Global Pharmacopoeial Standards (USP, EP, JP, BP)

Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), are increasingly working towards harmonized standards to ensure consistent quality across global markets. nih.govlibretexts.org This harmonization, often facilitated by the Pharmacopoeial Discussion Group (PDG), aims to create interchangeable methods and acceptance criteria, reducing the burden on manufacturers who market their products internationally. edqm.eubiopharminternational.com

While specific monographs for Irbesartan exist, the listing and limits for every potential impurity, such as Impurity 15, may not be individually detailed or fully harmonized across all pharmacopoeias. For instance, the USP monograph for Irbesartan specifies limits for "Irbesartan related compound A" and a general limit for other, unspecified impurities. merckmillipore.com The European Pharmacopoeia also lists "Irbesartan impurity A" as a reference standard. pharmacopoeia.com The Chinese Pharmacopoeia also outlines methods for detecting related substances in Irbesartan. google.com This underscores the importance for manufacturers to monitor all potential impurities, including Impurity 15, to ensure compliance with the specific pharmacopoeia of the target market.

Role of Impurity Standards in Quality Control Research

Impurity standards are indispensable tools in pharmaceutical quality control. clearsynth.compharmaffiliates.com They serve as benchmarks to identify, quantify, and control unwanted chemical substances in both the active pharmaceutical ingredient (API) and the final drug product. chemicea.com

Characterization and Certification of Reference Materials

A reference material for "this compound" is a highly purified and well-characterized substance. intertek.com The process of creating this reference standard is meticulous and involves several steps:

Synthesis and Isolation : The impurity is either synthesized in a laboratory or isolated from the drug substance manufacturing process. researchgate.net

Structural Elucidation : A battery of analytical techniques is used to confirm the chemical structure. These often include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.net

Purity Assessment : The purity of the reference material is determined using high-performance liquid chromatography (HPLC) or other suitable methods. researchgate.netacademicstrive.com This assigned purity value is crucial for its use in quantitative analysis.

Certification : The reference material is issued with a Certificate of Analysis (CoA). This document details its identity, purity, the characterization methods used, and its recommended storage conditions and expiry date. intertek.comlgcstandards.com

Suppliers of pharmaceutical reference standards provide these materials with comprehensive CoAs to ensure they are suitable for their intended analytical purpose. synzeal.comcleanchemlab.comsynzeal.com

Table 2: Common Techniques for Characterizing Impurity Reference Standards

| Analytical Technique | Purpose in Characterization |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. academicstrive.com |

| Mass Spectrometry (MS) | Determination of molecular weight and structural fragments. magtechjournal.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Assessment of purity for highly pure substances. researchgate.net |

This table outlines the key analytical methods used to confirm the identity, structure, and purity of a chemical reference standard, such as one for this compound.

Traceability and Metrological Aspects of Impurity Standards

Metrological traceability is a critical concept for reference materials. eurachem.orgsigmaaldrich.com It is the property of a measurement result that allows it to be related to a reference, such as a national or international standard, through a documented, unbroken chain of calibrations. nist.gov This ensures that measurements are comparable and reliable, regardless of when, where, or by whom they are made. sigmaaldrich.comoup.com

For a chemical reference standard like "this compound," traceability ensures that the certified purity value is accurate and linked back to a higher-order standard, ultimately to the International System of Units (SI), often the mole for chemical measurements. sigmaaldrich.comdigitaloceanspaces.com This is a requirement of quality management systems like ISO/IEC 17025. eurachem.org A Certificate of Analysis for a certified reference material (CRM) will provide a statement of its metrological traceability. digitaloceanspaces.comalfa-chemistry.com

Implications for Pharmaceutical Development and Process Validation

The control of impurities is not just a final testing requirement; it is an integral part of the entire pharmaceutical development and manufacturing process. globalpharmatek.com Understanding and controlling impurities like "this compound" has significant implications.

During the research and development stage, impurity profiling—the identification and quantification of all impurities—is crucial. pharmiweb.comlongdom.org This knowledge helps in optimizing the synthetic route of the drug substance to minimize the formation of by-products. oceanicpharmachem.com Any changes in the manufacturing process, raw materials, or even storage conditions can alter the impurity profile, necessitating rigorous control. oceanicpharmachem.com

Process validation involves demonstrating that the manufacturing process consistently produces a product of a predetermined quality. A key component of this is showing that impurities are consistently controlled within their specified limits. The presence of "this compound" would be monitored throughout process validation studies. If levels were found to be inconsistent or trending towards the specification limit, it would indicate a lack of process control, requiring investigation and corrective action. Therefore, a thorough understanding of how and when this impurity is formed is essential for robust process validation and ensuring the consistent quality and safety of every batch of Irbesartan. globalpharmatek.com

Research into Process Control Strategies for Impurity Mitigation

The formation of Irbesartan Impurity 15 is intrinsically linked to the synthetic route used for Irbesartan, particularly the steps involving the creation of the tetrazole ring and subsequent side-chain modifications. The chemical structure, featuring an azidomethyl group, suggests it may be an unreacted intermediate or a byproduct resulting from incomplete or side reactions involving azide (B81097) reagents.

Research into mitigating the formation of such process-related impurities centers on a thorough understanding of the reaction mechanism and the implementation of strict controls over key process parameters. While specific studies detailing mitigation strategies exclusively for Impurity 15 are not prevalent in public literature, general principles of process chemistry and impurity control are directly applicable. The primary goal is to optimize reaction conditions to favor the formation of the desired product, Irbesartan, while minimizing the generation of unwanted substances like Impurity 15.

Key process control strategies that are researched and implemented include:

Control of Starting Materials and Reagents: The quality of starting materials, including key intermediates like 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile or its analogs, is critical. acgpubs.org Ensuring the purity of these precursors and the precise stoichiometry of reagents, such as the azide source used for tetrazole formation, can prevent the carry-over of components that could lead to impurity formation.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, reaction time, and agitation speed are meticulously studied and optimized. For instance, controlling the temperature during the introduction of the azido (B1232118) group can prevent side reactions or ensure the reaction proceeds to completion, thereby consuming the intermediate that would otherwise become Impurity 15.

Purification of Intermediates: Multi-step syntheses often incorporate purification steps for key intermediates. Research focuses on developing efficient crystallization or chromatographic purification methods to remove Impurity 15 or its precursors at an intermediate stage, preventing its inclusion in the final API.

The table below outlines potential process parameters and the rationale for their control in mitigating the formation of Irbesartan Impurity 15.

| Process Parameter | Control Strategy | Rationale for Impurity Mitigation |

|---|---|---|

| Stoichiometry of Azide Reagent | Precise molar ratio control | Prevents excess or unreacted azide which could lead to side reactions or the formation of azido-containing byproducts. |

| Reaction Temperature | Define and maintain a specific temperature range | Optimizes reaction kinetics to favor the desired product and minimizes the rate of competing side reactions that could form Impurity 15. |

| Reaction Time | Establish a defined reaction endpoint | Ensures the reaction proceeds to completion, converting the intermediate (Impurity 15) into the subsequent product in the synthetic chain. |

| Purity of Intermediates | Implement in-process controls and purification steps (e.g., recrystallization) | Removes precursors and related substances that could react to form Impurity 15 in subsequent steps. |

Synthesis and Characterization of Irbesartan Impurity 15 Sodium Salt Reference Standards

Design of Synthetic Routes for Targeted Impurity Synthesis

The synthesis of Irbesartan (B333) Impurity 15 sodium salt, chemically known as Sodium 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)tetrazol-1-ide, necessitates a multi-step approach designed for specificity and purity. synzeal.comcleanchemlab.com The design of the synthetic route is critical and often draws from established methods for creating related biphenyl-tetrazole compounds, including Irbesartan itself and its other impurities. acgpubs.orggoogle.com

A plausible synthetic pathway begins with a suitable biphenyl (B1667301) precursor, such as 4'-methyl-[1,1'-biphenyl]-2-carbonitrile. The synthesis would proceed through several key transformations:

Tetrazole Formation: The nitrile group on the biphenyl precursor is converted into a tetrazole ring. This is commonly achieved by reaction with an azide (B81097) source, such as sodium azide, often in the presence of an amine salt like dimethylamine (B145610) hydrochloride or triethylamine (B128534) hydrochloride in a suitable solvent. raco.cat

Side-Chain Functionalization: The methyl group at the 4'-position of the biphenyl ring is functionalized. This typically involves a bromination step using a reagent like N-Bromosuccinimide (NBS) to create a bromomethyl intermediate. acgpubs.org

Azide Introduction: The bromomethyl group is then converted to an azidomethyl group via nucleophilic substitution with an azide salt, such as sodium azide.

Salt Formation: The final step involves the formation of the sodium salt by treating the tetrazole with a sodium base, such as sodium hydroxide (B78521), to deprotonate the acidic tetrazole ring.

This targeted approach ensures that the specific structure of Impurity 15 is constructed, rather than relying on isolation from a degradation mixture, which is often inefficient. google.com

Achieving high purity and yield is paramount for producing a reference standard. creative-biolabs.com This requires meticulous optimization of reaction conditions at each synthetic step. Key parameters that are systematically varied and studied include temperature, reaction time, solvent, and the choice and concentration of reagents and catalysts. google.com

For instance, in the tetrazole formation step, the choice of solvent and the type of amine salt can significantly impact reaction time and yield. Similarly, during the side-chain bromination, controlling the reaction temperature and using a radical initiator like azobisisobutyronitrile (AIBN) can prevent unwanted side reactions and improve the selectivity for the desired product. acgpubs.org Purification techniques, such as recrystallization or column chromatography, are employed after each step to isolate the intermediate with the required purity before proceeding to the next stage. A patent for preparing a related irbesartan impurity demonstrated that varying the base, concentration, and temperature had a significant effect on the final yield, with triethylamine providing a yield of over 83% under optimized conditions. google.com

Transitioning a validated laboratory-scale synthesis to a larger scale suitable for producing a batch of reference material introduces new challenges. nih.gov The primary goal during scale-up is to ensure that the process remains consistent and that the final product maintains the same high purity and characterization profile as the lab-scale material. creative-biolabs.comnih.gov

Key considerations for scale-up include:

Process Robustness: The synthetic method must be robust enough to handle minor variations in parameters without significant deviations in yield or purity.

Heat and Mass Transfer: Reactions that are easily controlled in small flasks may behave differently in large reactors due to changes in surface-area-to-volume ratios, affecting heating, cooling, and mixing efficiency.

Safety: A thorough safety review is essential to manage the risks associated with handling larger quantities of potentially hazardous reagents and intermediates.

Documentation and Compliance: The entire process must be meticulously documented to comply with Good Manufacturing Practices (GMP) guidelines, ensuring traceability and batch-to-batch consistency. nih.gov

The scale-up process is iterative, often requiring re-optimization of certain parameters to achieve the desired outcome at a larger volume. nih.gov

Comprehensive Characterization of Synthesized Reference Standards

Once synthesized, the reference standard must undergo comprehensive characterization to unequivocally confirm its structure and determine its purity with a high degree of confidence. fbpharmtech.comepichem.com This involves a suite of orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical purity of a reference standard. youtube.com A stability-indicating HPLC method is developed and validated to separate the main compound from any process-related impurities and potential degradants. nih.govresearchgate.net The United States Pharmacopeia (USP) provides standardized HPLC methods for Irbesartan and its related compounds, which serve as a basis for method development. merckmillipore.com

The purity is typically reported as an area percentage from the chromatogram. The method validation ensures specificity, linearity, accuracy, and precision. researchgate.net

Table 1: Example of HPLC Conditions for Purity Determination of Irbesartan-Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 or C8, e.g., ZORBAX SB-C18 (4.6 mm × 150 mm, 3.5 μm) | magtechjournal.com |

| Mobile Phase | Gradient or isocratic mixture of an acidic buffer (e.g., 0.1% formic acid) and acetonitrile (B52724). | nih.govmagtechjournal.com |

| Flow Rate | 1.0 - 1.2 mL/min | nih.govresearchgate.net |

| Detection Wavelength | UV at 220 nm | merckmillipore.comresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | shimadzu.com |

| Injection Volume | 6 - 10 µL | researchgate.netmerckmillipore.com |

This is an interactive table based on representative data.

While HPLC confirms purity, advanced spectroscopic methods are required to confirm the chemical structure. conicet.gov.ar

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which is used to confirm its elemental composition. Techniques like Time-of-Flight (TOF) mass spectrometry can help elucidate the fragmentation pattern of the molecule, further supporting the proposed structure. researchgate.netmagtechjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. conicet.gov.ar 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, providing definitive proof of the structure. conicet.gov.arnih.gov For a compound like Irbesartan Impurity 15, NMR would confirm the biphenyl structure, the position of the azidomethyl group, and the tetrazole ring.

Table 2: Expected Spectroscopic Data for Structural Confirmation

| Technique | Expected Data | Purpose |

|---|---|---|

| HRMS | Exact mass measurement consistent with the molecular formula (C₁₄H₁₁N₇Na). | Confirms elemental composition. |

| ¹H NMR | Signals corresponding to aromatic protons on the biphenyl rings and the methylene (B1212753) protons of the azidomethyl group. | Confirms proton framework and functional groups. |

| ¹³C NMR | Signals for all unique carbon atoms, including those in the biphenyl system, the azidomethyl group, and the tetrazole ring. | Confirms carbon skeleton. |

| 2D NMR (HMBC) | Correlations between protons and carbons to establish the connectivity across the molecule, such as the link between the biphenyl rings and the tetrazole. | Provides definitive structural confirmation. |

This is an interactive table based on expected analytical results.

Water Content: Karl Fischer (KF) titration is the standard method for accurately determining the water content in a pharmaceutical substance. fbpharmtech.comyoutube.com This is crucial as some materials can be hygroscopic. cerilliant.com

Residual Solvent Analysis: Gas Chromatography (GC), often with a headspace autosampler, is used to detect and quantify any solvents remaining from the synthesis and purification processes. shimadzu.com Pharmacopoeias like the USP have strict limits for various solvents based on their toxicity. shimadzu.comsigmaaldrich.com The method must be able to separate and quantify all solvents used during the synthesis.

Table 3: Analysis of Volatiles and Non-Volatile Impurities

| Analysis | Method | Purpose |

|---|---|---|

| Water Content | Karl Fischer (KF) Titration | To quantify the percentage of water in the material. |

| Residual Solvents | Headspace Gas Chromatography (GC-HS) | To identify and quantify any remaining organic solvents from synthesis. |

| Inorganic Content | Residue on Ignition (ROI) / Sulfated Ash | To determine the amount of non-volatile inorganic impurities. |

This is an interactive table outlining common analytical procedures.

By combining these synthetic and analytical methodologies, a well-characterized, high-purity reference standard of Irbesartan Impurity 15 sodium salt can be produced, enabling accurate quality control of Irbesartan API and its formulations. creative-biolabs.comepichem.com

Development of Certified Reference Materials (CRMs)

The development of a Certified Reference Material (CRM) for this compound is a meticulous process that establishes its identity, purity, and stability, providing a high degree of confidence in its use for quantitative analysis. This process involves the synthesis of the impurity, its purification to a high degree, and comprehensive characterization using a battery of analytical techniques. The assigned purity value of the CRM is typically determined using the mass balance approach, which is recognized by major pharmacopeias. researchgate.netusp.orgnih.gov

Synthesis and Purification:

The synthesis of this compound involves multi-step chemical reactions, often starting from precursors used in the synthesis of irbesartan itself. One of the key intermediates in the synthesis of various sartans is 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole (BBTT). chem-soc.si The synthesis of the parent impurity, 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, can be achieved through a synthetic route involving the azidation of a suitable biphenyl precursor. The subsequent formation of the sodium salt is typically achieved by reacting the tetrazole with a sodium-containing base.

Following synthesis, the crude impurity undergoes extensive purification to achieve the high level of purity required for a reference standard. Techniques such as recrystallization and preparative chromatography are commonly employed to remove process-related impurities, residual solvents, and other contaminants. The goal is to obtain a material that is as close to 100% pure as possible. drugfuture.com

Characterization and Purity Assignment:

A comprehensive characterization of the purified this compound is performed to confirm its chemical structure and to identify and quantify any remaining impurities. This is achieved through an orthogonal approach, utilizing multiple analytical techniques.

Structural Elucidation: The identity of the compound is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. chem-soc.siresearchgate.net These methods provide detailed information about the molecular structure, confirming the presence of the tetrazole ring, the biphenyl system, and the azidomethyl group.

Purity Determination by Mass Balance: The purity of the CRM is assigned using the mass balance method, which is based on the principle of subtracting the mass fractions of all identified impurities from 100%. researchgate.netnih.gov The formula for the mass balance calculation is as follows:

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-volatile Residue/Inorganic Impurities) researchgate.net

Each of these components is determined by specific analytical methods:

Organic Impurities: High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is the primary technique used to separate and quantify other organic compounds present in the CRM. nih.govbenthamdirect.comresearchgate.net A stability-indicating HPLC method is developed and validated to ensure that all potential impurities are separated from the main component.

Water Content: The water content is determined by Karl Fischer titration, a highly specific and accurate method for moisture determination.

Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any residual organic solvents that may be present from the synthesis and purification processes.

Non-volatile Residue/Inorganic Impurities: The content of inorganic impurities is determined by the residue on ignition test or by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

The following tables present illustrative data from the characterization and purity assessment of a hypothetical batch of this compound CRM.

Table 1: Characterization of this compound CRM

| Analytical Technique | Results |

| ¹H NMR | Conforms to the structure of 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, sodium salt. |

| ¹³C NMR | Conforms to the structure, showing the expected number of carbon signals. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the chemical formula C₁₄H₁₀N₇Na. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the azide (N₃) and tetrazole functional groups observed. |

Table 2: Purity Assessment of this compound CRM by Mass Balance

| Parameter | Method | Result |

| Organic Purity (by HPLC) | HPLC-DAD | 99.85% |

| Water Content | Karl Fischer Titration | 0.08% |

| Residual Solvents | GC-HS | 0.02% |

| Residue on Ignition | Gravimetry | <0.01% |

| Assigned Purity (by Mass Balance) | Calculation | 99.74% |

Uncertainty of the Certified Value:

An essential component of a CRM is the statement of uncertainty associated with the assigned purity value. This uncertainty is calculated by combining the uncertainties of each individual measurement contributing to the mass balance equation. researchgate.netlgcstandards.com The expanded uncertainty provides a range within which the true value of the purity is expected to lie with a certain level of confidence (typically 95%).

Stability Studies:

To establish a shelf-life and appropriate storage conditions for the CRM, stability studies are conducted under various environmental conditions (e.g., temperature and humidity) as per the International Council for Harmonisation (ICH) guidelines. The purity of the CRM is monitored at regular intervals to detect any degradation. Stability-indicating HPLC methods are crucial for these studies to be able to separate any degradation products from the main component. nih.govijpsr.com

Table 3: Illustrative Stability Data for this compound CRM

| Storage Condition | Time Point | Purity (by HPLC) | Appearance |

| 2-8 °C | Initial | 99.85% | White to off-white solid |

| 6 Months | 99.84% | No change | |

| 12 Months | 99.85% | No change | |

| 25 °C / 60% RH | 6 Months | 99.82% | No change |

| 40 °C / 75% RH | 6 Months | 99.75% | No change |

Future Directions and Emerging Research Avenues in Irbesartan Impurity 15 Sodium Salt Research

Application of Advanced Chemometric and Data Analytical Approaches

The analysis of pharmaceutical impurities is increasingly benefiting from the application of chemometrics, the science of extracting information from chemical systems by data-driven means. nih.gov In the context of Irbesartan (B333) Impurity 15 sodium salt, chemometric tools can be applied to complex datasets generated during drug manufacturing and stability studies to identify subtle patterns and correlations that might otherwise go unnoticed.